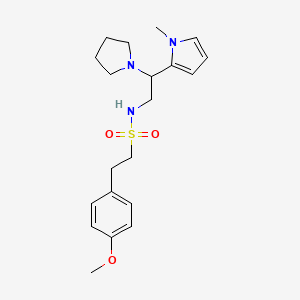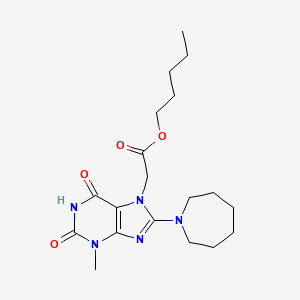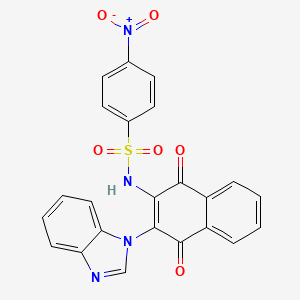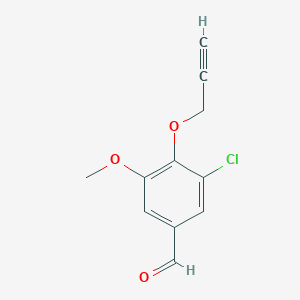![molecular formula C19H17BrN2O2 B2962862 2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-50-7](/img/structure/B2962862.png)
2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic organic compound, part of the benzamide family. This compound is of particular interest due to its unique structure, potential for various chemical reactions, and numerous scientific applications in fields like chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions
Method 1: One common synthetic route involves the bromination of a quinoline derivative followed by amidation with 8-amino-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline. The bromination step typically uses bromine or N-bromosuccinimide (NBS) in a solvent like acetic acid. The amidation is usually conducted in the presence of a coupling agent such as EDCI or DCC.
Method 2: Another approach involves a multi-step synthesis starting from a pyrroloquinoline derivative. This involves several functional group interconversions including halogenation, reduction, and coupling reactions under various conditions.
Industrial Production Methods
Scalable Synthesis: Industrial synthesis might involve continuous flow reactors to ensure better yield and purity. The process could use catalysts and optimized conditions to minimize waste and increase efficiency.
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, forming quinoline-based N-oxides.
Reduction: Reduction of the carbonyl group can lead to corresponding alcohol derivatives.
Substitution: Electrophilic substitution, especially at the bromo position, can introduce various substituents like alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, or other oxidizing agents.
Reduction: NaBH4 or LiAlH4.
Substitution: Grignard reagents, organolithium compounds, or halogenating agents.
Major Products Formed
Oxidized N-oxides, reduced alcohol derivatives, or substituted benzamides.
Chemistry:
As a building block for synthesizing more complex molecules.
In asymmetric synthesis to introduce chirality into compounds.
Biology:
It can be a ligand in the study of enzyme binding sites.
Used in the synthesis of potential drug candidates targeting specific enzymes or receptors.
Medicine:
Investigated for anti-cancer properties due to its ability to inhibit specific enzymes.
Explored for its potential as an anti-inflammatory agent.
Industry:
Utilized in the synthesis of advanced materials and polymers.
Involved in the development of new agrochemicals.
作用機序
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access.
Signal Pathways: It might interact with cellular receptors, altering signal transduction pathways which can affect cell growth, apoptosis, or metabolism.
類似化合物との比較
2-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Comparison:
2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: stands out due to its bromine substituent, which can significantly alter the compound's reactivity and biological activity compared to its chloro and fluoro analogs. The bulk and electron-withdrawing nature of the bromine atom influences how the molecule interacts with various targets and reagents.
Got more questions or something else on your mind? Let me know!
特性
IUPAC Name |
2-bromo-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-11-15-10-13(21-18(23)14-6-2-3-7-16(14)20)9-12-5-4-8-22(17(12)15)19(11)24/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQQTSZHBVYWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2962782.png)
![5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide,1,4-dihydro-N-(5-methyl-3-isoxazolyl)-4-oxo-1-phenyl-(9CI)](/img/structure/B2962783.png)


![methyl 2-[(methoxycarbothioyl)amino]benzoate](/img/structure/B2962787.png)


![2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962794.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile](/img/structure/B2962796.png)


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B2962801.png)

